N-benzyl-N-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide
Overview
Description
N-benzyl-N-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPPA and has been synthesized using various methods.
Scientific Research Applications
BPPA has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BPPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may help improve cognitive function.
Mechanism of Action
The mechanism of action of BPPA is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which may help improve cognitive function. BPPA has also been shown to exhibit anti-inflammatory and analgesic properties, which may be mediated through the inhibition of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
BPPA has been found to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the reduction of inflammation, and the alleviation of pain. It has also been shown to have antioxidant properties and to modulate the expression of various genes involved in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BPPA has several advantages for lab experiments, including its relatively simple synthesis and its ability to inhibit acetylcholinesterase. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for BPPA research, including the investigation of its potential use in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its biological activities and mechanisms of action. Additionally, further studies are needed to determine the optimal dosages and administration routes for BPPA and to assess its safety and toxicity in vivo.
properties
IUPAC Name |
N-benzyl-N-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O/c1-19(30)28(16-20-9-4-2-5-10-20)17-22-18-29(24-13-6-3-7-14-24)27-25(22)21-11-8-12-23(26)15-21/h2-15,18H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYCUQIFFMNDAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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